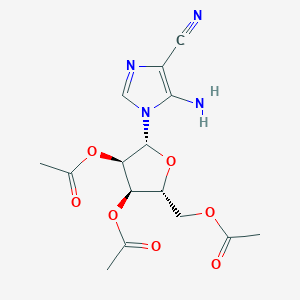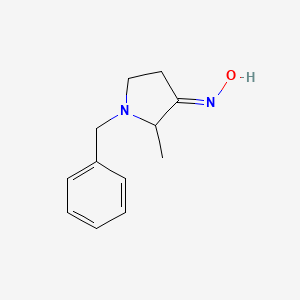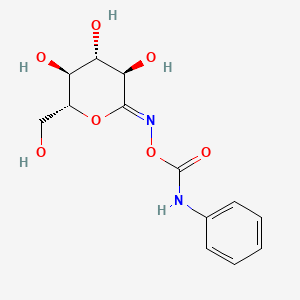
Gluconophylurethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyurethanes are versatile polymers with a wide range of applications due to their varied chemical structures and properties. They are synthesized through the polyaddition reaction of diisocyanates with polyols, offering control over their mechanical and chemical properties by varying the reactants and synthesis conditions (Garçon et al., 2001).
Synthesis Analysis
The synthesis of polyurethanes can be achieved by reacting diisocyanates such as 1,6-hexamethylene diisocyanate with sugars or other polyols, catalyzed by agents like 1,4-diazabicyclo[2.2.2]octane. This process allows for the creation of novel polyurethanes characterized by physical and spectroscopic methods (Garçon et al., 2001).
Molecular Structure Analysis
The molecular structure of polyurethanes is influenced by the reactants used in their synthesis. Studies using spectroscopic methods such as NMR and FTIR have detailed the structure of segmented polyurethanes and their molecular characteristics, showing how the choice of diisocyanate and polyol components affects the polymer's architecture (Trinca & Felisberti, 2015).
Chemical Reactions and Properties
Polyurethanes undergo various chemical reactions, including polymerization and crosslinking, which determine their final properties. The reactivity of components like diisocyanates plays a crucial role in the polymer's characteristics, with studies showing how altering reactants and conditions can modulate properties such as hydrophilicity and mechanical strength (Donnelly, 1995).
Physical Properties Analysis
The physical properties of polyurethanes, including thermal and mechanical properties, are determined by their molecular structure and synthesis parameters. Investigations using DSC and DMA have explored the thermal stability and mechanical behavior of polyurethanes, highlighting the impact of polymer composition and structure on these properties (Nozaki et al., 2017).
Chemical Properties Analysis
The chemical properties of polyurethanes, such as resistance to hydrolysis and solubility in different solvents, are influenced by their urethane linkages and the presence of specific functional groups. Studies have shown how the chemical composition and structure of polyurethanes affect their interaction with water and other chemicals, impacting their applications (Dong et al., 2006).
科学的研究の応用
Polyurethane in Biosensors
Polyurethanes have been utilized in the development of biosensors, particularly for glutamate detection in the brain, which is crucial for understanding its role in the central nervous system. A study developed a microbiosensor using polyurethane, demonstrating its high sensitivity and specificity for glutamate, which is vital for research into neurobiology and potential clinical applications (Sirca et al., 2014).
Polyurethane in Medical Devices
Polyurethanes are widely used in the medical field due to their excellent biocompatibility and mechanical properties. Research has focused on improving the blood compatibility of polyurethane materials by modifying their surface properties. Such modifications include plasma treatment to increase surface hydrophilicity, which is shown to improve the material's compatibility with blood (Kayirhan et al., 2001).
Polyurethane in Environmental and Biomedical Engineering
Polyurethanes based on renewable resources, like castor oil, have been developed for environmental and biomedical applications. For instance, castor oil-based polyurethane has been successfully used in the production of glued laminated timber beams, showcasing the material's strength and environmental benefits (Azambuja & Dias, 2006).
Polyurethane for Drug Delivery Systems
The development of polyurethane-based drug delivery systems is a significant area of research. Studies have explored the creation of pH and reduction dual-responsive polyurethane block copolymers for efficient intracellular drug delivery. These copolymers can self-assemble into micelles that rapidly respond to changes in pH and reduction environments, making them suitable for targeted drug delivery (Yu et al., 2013).
特性
IUPAC Name |
[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOBIZYEXDBSE-ABMBDTQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluconophylurethane | |
CAS RN |
102579-56-6 |
Source


|
| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

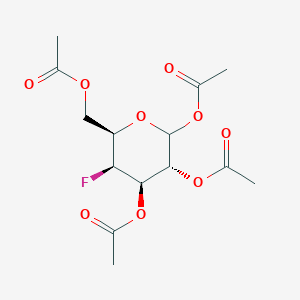
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
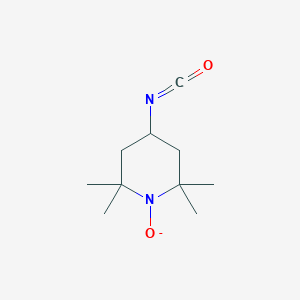
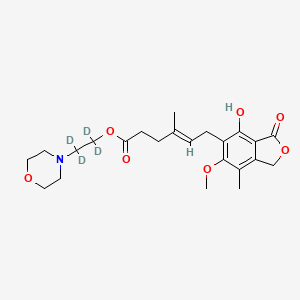

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
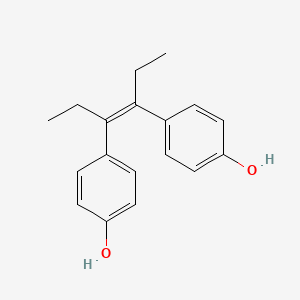
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)
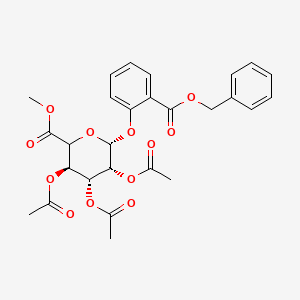
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
